5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry, particularly in the modulation of biological pathways. The compound's structure suggests properties that may be useful in drug development, specifically in targeting ATP-binding cassette transporters, which are critical in various physiological processes.
This compound can be classified under the category of carboxamides due to the presence of the carboxamide functional group. It is characterized by a unique combination of a furan ring, a pyrimidine moiety, and a sulfur-containing side chain, contributing to its potential pharmacological activities. The molecular formula is , with a molecular weight of approximately 369.441 g/mol .
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide typically involves several key steps:
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide can be represented using various structural notations:
Cc1cc(nc(n1)SCc2cc(no2)C(=O)NCc3ccnc(c3)C)
InChI=1S/C18H19N5O2S/c1-11-7-14(4-5-19-11)9-20-17(24)16-8-15(25-23-16)10-26-18-21-12(2)6-13(3)22-18/h4-8H,9-10H2,1-3H3,(H,20,24)
The compound exhibits a complex arrangement with multiple functional groups that contribute to its biological activity. Notably, it contains a sulfur atom linked to a pyrimidine ring, which may play a significant role in its reactivity and interactions with biological targets.
The compound's reactivity profile includes potential interactions typical for carboxamides and thioethers:
These reactions are crucial for understanding how modifications to the compound might affect its pharmacological properties.
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide is proposed to act as a modulator of ATP-binding cassette transporters. These transporters are integral membrane proteins that play essential roles in the transport of various molecules across cellular membranes.
The mechanism likely involves:
Understanding these interactions is vital for optimizing its use in therapeutic contexts.
The physical properties of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide include:
Chemical properties include:
These properties are critical for formulation development in pharmaceutical applications.
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3-fluorobenzyl)furan-2-carboxamide has potential applications in:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5